5-acetyl-2-pyridinecarboxaldehyde
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-acetylpyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-6(11)7-2-3-8(5-10)9-4-7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWCVACROOTFDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Pyridinecarboxaldehydes in Synthetic Chemistry
Pyridinecarboxaldehydes, isomers of formylpyridine, are a fundamentally important class of compounds in organic synthesis. wikipedia.org The pyridine (B92270) ring, a six-membered heteroaromatic system containing one nitrogen atom, imparts unique electronic properties and serves as a key structural motif in a multitude of biologically active molecules. The aldehyde group, being a versatile functional group, can participate in a wide range of chemical reactions, including nucleophilic additions, condensations, and oxidations.
The combination of the pyridine nucleus and the aldehyde function in pyridinecarboxaldehydes creates a powerful synthetic tool. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor or a base, and it can coordinate to metal centers, influencing the reactivity of the aldehyde group. rsc.org 2-Pyridinecarboxaldehyde (B72084), a closely related compound, serves as a precursor in the synthesis of pharmaceuticals and other compounds of interest in coordination chemistry. wikipedia.org Its aldehyde group readily reacts with amines to form Schiff bases, which can function as bidentate ligands, forming robust complexes with various metals. rsc.orgsigmaaldrich.com These characteristics are broadly shared across the pyridinecarboxaldehyde family, making them valuable synthons for creating more complex molecules with applications in medicinal chemistry, materials science, and catalysis. wikipedia.org
The strategic placement of substituents on the pyridine ring can further modulate the reactivity and properties of pyridinecarboxaldehydes. This allows for fine-tuning of the electronic and steric environment of the molecule, which is a key principle in the design of new catalysts, ligands, and therapeutic agents.
Role of 5 Acetyl 2 Pyridinecarboxaldehyde As a Chemical Synthon
A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. 5-Acetyl-2-pyridinecarboxaldehyde is a bifunctional molecule, meaning it possesses two reactive functional groups: an aldehyde and a ketone (the acetyl group). This dual functionality makes it a particularly interesting synthon for the synthesis of a variety of more complex structures.
While specific, in-depth research on the synthetic applications of this compound is not yet widely published, its potential can be inferred from the known reactivity of its constituent functional groups. The aldehyde at the 2-position is expected to be more reactive than the ketone at the 5-position towards nucleophilic attack. This difference in reactivity could allow for selective transformations, where one group reacts while the other remains intact for subsequent chemical modifications.
For instance, the aldehyde could undergo condensation reactions with amines to form imines or with activated methylene (B1212753) compounds in Knoevenagel or aldol-type reactions. The acetyl group, on the other hand, can be a site for reactions such as enolate formation, alpha-halogenation, or conversion to other functional groups. The presence of both an aldehyde and a ketone on the same pyridine (B92270) scaffold opens up possibilities for intramolecular reactions to form fused ring systems, which are common cores in many pharmaceutical compounds.
The pyridine nitrogen, in conjunction with the two carbonyl groups, provides multiple coordination sites for metal ions. This suggests that this compound could be a valuable precursor for the synthesis of novel multidentate ligands for coordination chemistry and catalysis. researchgate.net The resulting metal complexes could exhibit interesting electronic, magnetic, and catalytic properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 871366-23-3 | chem960.com |
| Molecular Formula | C8H7NO2 | sinfoochem.com |
| Molecular Weight | 149.15 g/mol | sinfoochem.com |
| Monoisotopic Mass | 149.047678 g/mol | chem960.com |
| Topological Polar Surface Area | 47 Ų | chem960.com |
| Hydrogen Bond Donor Count | 0 | chem960.com |
| Hydrogen Bond Acceptor Count | 3 | chem960.com |
| Rotatable Bond Count | 2 | chem960.com |
Emerging Research Directions and Future Perspectives
Classical Organic Synthesis Routes to this compound
Traditional synthetic strategies for this compound often rely on multi-step sequences starting from readily available pyridine precursors. These methods have been foundational in accessing this class of compounds.
Strategies Involving Pyridinecarboxylic Acid Precursors
One classical approach to pyridine aldehydes involves the conversion of a corresponding carboxylic acid. For instance, 2-picolinic acid can be transformed into 2-acetylpyridine (B122185) through a multi-step process. This involves an initial acylation reaction followed by subsequent chemical modifications. A general method involves converting the carboxylic acid to an acid chloride, which is then reacted with a suitable organometallic reagent to introduce the acetyl group. While effective, these methods can sometimes require harsh reagents and multiple purification steps.
Another strategy could involve the partial reduction of a dicarboxylic acid derivative. For example, 2,5-pyridinedicarboxylic acid could theoretically be a starting point, where one of the carboxylic acid groups is selectively reduced to an aldehyde while the other is converted to a methyl ketone. However, achieving such selectivity can be challenging and often requires protecting group strategies, adding to the complexity and length of the synthesis.
Derivatization from 2-Pyridinecarboxaldehyde (B72084) Scaffolds
An alternative and often more direct route involves the derivatization of a pre-functionalized pyridine, such as a halogenated 2-pyridinecarboxaldehyde. A key intermediate, 5-bromo-2-pyridinecarboxaldehyde, can be synthesized from 2,5-dibromopyridine (B19318). This is typically achieved through a Grignard reaction, where 2,5-dibromopyridine is reacted with a Grignard reagent like isopropyl magnesium chloride, followed by formylation using a reagent such as N,N-dimethylformamide (DMF). google.com
Once 5-bromo-2-pyridinecarboxaldehyde is obtained, the bromo group can be replaced with an acetyl group using various cross-coupling reactions. The Stille coupling, which utilizes organotin reagents, is a powerful method for this transformation. researchgate.net For instance, the reaction of 5-bromo-2-pyridinecarboxaldehyde with an acetyl-tin reagent in the presence of a palladium catalyst would yield this compound.
Similarly, starting from 2-acetyl-5-bromopyridine, which can be synthesized from 2,5-dibromopyridine by lithiation followed by acetylation with N,N-dimethylacetamide, the bromo substituent can be converted to a formyl group. organic-chemistry.orgasianpubs.org Palladium-catalyzed formylation reactions, using carbon monoxide and a hydrogen source, are established methods for such transformations. youngin.comnih.gov
Condensation Reactions for Related Acetylpyridine Derivatives
Condensation reactions are fundamental in the synthesis of various acetylpyridine derivatives. The Claisen-Schmidt condensation, for example, involves the reaction of an acetylpyridine, such as 2-acetylpyridine, with an aldehyde in the presence of a base. This reaction leads to the formation of α,β-unsaturated ketones, which are versatile intermediates for the synthesis of more complex heterocyclic systems. While this method does not directly produce this compound, it is a cornerstone for building a wide array of acetylpyridine-containing molecules.
Modern and Sustainable Synthetic Approaches
In recent years, the principles of green chemistry and the use of modern technologies like microwave-assisted synthesis have become increasingly important in chemical synthesis, aiming for more efficient, environmentally benign, and faster processes.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of pyridine derivatives focuses on several key areas, including the use of safer solvents, minimizing waste, and employing catalytic methods. For palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki couplings that are crucial for synthesizing substituted pyridines, the choice of solvent is critical. Traditional solvents like DMF and NMP are effective but pose environmental and health concerns. Research has focused on identifying greener alternatives. rsc.org Solvents like water, ethanol, and bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are being explored. researchgate.netthieme-connect.denih.gov For instance, Suzuki-Miyaura cross-coupling reactions have been successfully performed in neat water at ambient temperatures. thieme-connect.de
The development of highly active and recyclable catalysts is another tenet of green chemistry. Palladium nanoparticles immobilized on supports like DNA-modified multi-walled carbon nanotubes have shown high activity in Suzuki and Sonogashira cross-coupling reactions in green solvents like aqueous ethanol. researchgate.net Iron-catalyzed cyclization reactions have also been developed for the green synthesis of substituted pyridines, avoiding the use of more toxic heavy metals. researchgate.net
| Green Chemistry Principle | Application in Pyridine Synthesis |
| Safer Solvents | Replacement of traditional solvents (DMF, NMP) with water, ethanol, or bio-derived alternatives (e.g., 2-MeTHF, CPME). rsc.orgresearchgate.netthieme-connect.denih.gov |
| Catalysis | Use of highly active and recyclable catalysts, such as palladium nanoparticles on supports or earth-abundant metal catalysts like iron. researchgate.net |
| Atom Economy | One-pot reactions and tandem processes to reduce the number of synthetic steps and waste generation. |
| Energy Efficiency | Use of microwave-assisted synthesis to reduce reaction times and energy consumption. |
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology has been successfully applied to various reactions for the synthesis of heterocyclic compounds, including pyridines. asianpubs.orgnih.gov
For instance, the Bohlmann-Rahtz pyridine synthesis, a one-pot procedure, can be significantly expedited using microwave irradiation, providing superior yields compared to conventional heating. asianpubs.orgnih.gov Microwave-assisted cross-coupling reactions, such as the Stille coupling, have also been developed. These methods can dramatically reduce reaction times for the formation of carbon-carbon bonds. google.com The synthesis of pyridazines from 1,2,4,5-tetrazines and acetylenes, which typically requires several days of reflux, can be accomplished in just a few hours under microwave irradiation. This acceleration is attributed to the efficient and rapid heating of the reaction mixture by microwaves.
The application of microwave technology is particularly beneficial for reactions that are sluggish under conventional heating, enabling the synthesis of complex molecules in a fraction of the time.
| Reaction Type | Conventional Method Time | Microwave-Assisted Time |
| Bohlmann-Rahtz Pyridine Synthesis | Two-step, long reaction times | 10-20 minutes (one-pot) asianpubs.orgnih.gov |
| Pyridazine Synthesis | Several days | Several hours |
| Stille Coupling | Hours to days | Minutes to hours google.com |
Multicomponent Reaction Pathways Incorporating Pyridinecarboxaldehydes
Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.gov These reactions are distinguished by their high atom economy, procedural simplicity, and ability to rapidly generate complex molecular architectures from simple precursors. acsgcipr.org In the context of pyridine synthesis, MCRs that incorporate a pyridinecarboxaldehyde or a similar aldehyde as a key building block are of significant interest for creating diverse and highly substituted pyridine frameworks.
One notable approach is a three-component synthesis that combines an aldehyde, an α,β-unsaturated acid, and an enamine, proceeding through a catalytic intermolecular aza-Wittig/Diels-Alder sequence. nih.gov This method allows for the flexible construction of tri- and tetrasubstituted pyridines. The process begins with the formation of a vinyl isocyanate from an α,β-unsaturated acyl azide. This intermediate then reacts with an aldehyde in the presence of a phospholene oxide catalyst. The resulting 2-azadiene undergoes a subsequent Diels-Alder reaction with an enamine, followed by oxidation, to yield the final pyridine product. nih.gov The versatility of this reaction is demonstrated by its tolerance for a range of aldehydes, including various heteroaryl aldehydes. nih.gov
Another powerful strategy involves the use of magnetically recoverable nanocatalysts in MCRs. For instance, terpyridines can be synthesized through a one-pot reaction of acetyl pyridines, aryl aldehydes, and ammonium (B1175870) acetate (B1210297) using a functionalized ionic liquid-based magnetic nanoparticle catalyst (Fe₃O₄@O₂PO₂(CH₂)₂NH₃⁺ CF₃CO₂⁻). nih.gov Similarly, polysubstituted pyridines can be prepared via a pseudo-four-component reaction of aldehydes, malononitrile, and ammonium acetate under solvent-free conditions, catalyzed by mixed-oxide magnetic nanoparticles. nih.gov These catalytic systems are advantageous due to their high efficiency and the ease of catalyst separation and reuse. nih.gov
Catalytic Synthesis Protocols for this compound Analogs
Catalytic methods provide essential routes to this compound analogs, either by constructing the acetylpyridine core or by modifying existing functional groups. These protocols are valued for their efficiency, selectivity, and industrial applicability.
A significant industrial process involves the gas-phase synthesis of acetylpyridines from pyridinecarboxylic esters and acetic acid. google.comgoogle.com This reaction is performed at high temperatures (typically 350-450 °C) over a specialized catalyst. The catalyst consists of an active material, such as titanium dioxide combined with an alkali metal oxide, supported on a robust alumina-silica carrier with high porosity. google.comgoogle.com This continuous gas-phase process demonstrates high conversion rates and selectivity for the desired acetylpyridine product, making it suitable for large-scale production. google.com
Analogs can also be synthesized through the direct functionalization of a pre-existing acetylpyridine. One such method involves the deprotonation of the methyl group of 2-acetylpyridine using a strong base like sodium hydride (NaH) in the presence of a phase transfer catalyst, such as 18-crown-6-ether. scielo.br The resulting carbanion is then reacted with various alkyl or aryl halides to generate a diverse library of 2-acetylpyridine derivatives. This approach is highly efficient for creating substitutions on the acetyl group's alpha-carbon without significant side product formation. scielo.br
Furthermore, copper-catalyzed reactions offer a modular approach to constructing substituted pyridine rings. A [3+3]-type condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes, synergistically catalyzed by a copper(I) salt and a secondary amine, provides access to a wide variety of pyridines under mild conditions. organic-chemistry.org This method merges iminium catalysis with the redox activity of the copper catalyst to facilitate the synthesis. organic-chemistry.org
Flow Chemistry Considerations for Continuous Production
Flow chemistry, or continuous processing, has emerged as a transformative technology in chemical manufacturing, offering significant advantages over traditional batch production methods. Its principles are highly relevant to the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), including complex heterocyclic compounds like this compound. The core advantages of flow chemistry include superior heat and mass transfer, enhanced safety profiles, and improved process control, which often lead to higher yields and purity.
The synthesis of pyridine derivatives can involve hazardous reagents or highly exothermic steps, making flow chemistry an attractive option. By conducting reactions within the small internal volume of a microreactor or tube, the risks associated with handling large quantities of dangerous materials are minimized. The high surface-area-to-volume ratio of flow reactors allows for precise temperature control, preventing thermal runaways and reducing the formation of unwanted byproducts.
The gas-phase catalytic synthesis of acetylpyridines is an inherent example of a continuous process well-suited for large-scale industrial production. google.comgoogle.com In this setup, gaseous reactants are continuously passed over a fixed-bed catalyst in a tubular reactor, allowing for steady-state operation and consistent product quality. google.com
For multi-step syntheses, flow chemistry enables "telescoping," where multiple reaction steps are connected in sequence without the need to isolate and purify intermediates. This approach significantly reduces processing time, solvent usage, and waste generation. A hypothetical multi-step synthesis of a functionalized pyridinecarboxaldehyde could be streamlined in a flow system where the crude output from one reactor is directly fed into the next, potentially incorporating in-line purification or separation modules to remove byproducts or unreacted reagents. Such integrated systems represent a more efficient and sustainable approach to chemical manufacturing.
Pyridine Ring Reactivity and Transformations
The pyridine ring is an electron-deficient aromatic system, which makes it generally unreactive toward electrophilic substitution but susceptible to nucleophilic substitution, particularly when activating groups are present.
Pyridine is significantly less reactive than benzene (B151609) towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom. youtube.com The nitrogen atom and the presence of two additional strong electron-withdrawing groups (aldehyde and acetyl) further deactivate the ring in this compound, making EAS reactions extremely difficult to achieve.
If an EAS reaction were forced under harsh conditions, the directing effects of the existing substituents would determine the position of the incoming electrophile.
The pyridine nitrogen directs incoming electrophiles to the C3 (and C5) position. youtube.com
The C2-aldehyde and C5-acetyl groups are both deactivating and meta-directing.
Considering these effects:
The aldehyde at C2 directs to C4 and C6.
The acetyl group at C5 directs to C3.
The most likely, though highly unfavorable, position for electrophilic attack would be the C3 position, as it is the least deactivated site. The general mechanism for EAS involves the initial attack of the aromatic ring on a strong electrophile to form a resonance-stabilized carbocation intermediate (the sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.comyoutube.com
In contrast to its inertness toward electrophiles, the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the presence of electron-withdrawing substituents. rsc.org The reaction is most favorable at the positions ortho and para (C2, C4, C6) to the ring nitrogen.
In this compound, both the aldehyde and acetyl groups further activate the ring for nucleophilic attack. The most probable sites for substitution would be those activated by both the ring nitrogen and the substituents, provided there is a suitable leaving group (like a halogen) at that position. For the parent compound, nucleophilic attack would lead to an addition product (a Meisenheimer-like complex) rather than substitution, unless an oxidative workup is performed.
Studies on substituted pyridines, such as pentafluoropyridine, show that nucleophiles can selectively displace leaving groups. rsc.org The site of attack is governed by a combination of electronic effects and reaction conditions. For a hypothetical halogenated derivative of this compound, the positions ortho and para to the nitrogen (C2, C4, C6) would be the most activated towards substitution by a nucleophile.
Table 2: Predicted Reactivity of Positions on the Pyridine Ring This table provides a qualitative prediction of reactivity at each ring position.
| Ring Position | Reactivity towards Electrophiles (EAS) | Reactivity towards Nucleophiles (SNAr) | Justification |
|---|---|---|---|
| C3 | Most Favorable (Least Unfavorable) | Least Favorable | Meta to both EWGs and beta to ring N. |
| C4 | Unfavorable | Favorable | Para to ring N, ortho to C5-acetyl, meta to C2-aldehyde. Highly activated for SNAr. |
| C6 | Unfavorable | Favorable | Ortho to ring N, meta to C5-acetyl. Activated for SNAr. |
Acetyl Group Reactivity and Functionalization
The acetyl group in this compound is a versatile handle for a variety of chemical transformations. Its reactivity is typical of an aryl ketone, though modified by the electronic influence of the pyridine ring. The presence of the aldehyde at the 2-position, which is also an electron-withdrawing group, further deactivates the pyridine ring towards electrophilic substitution but activates the acetyl group's carbonyl carbon for nucleophilic attack.
Functionalization of the acetyl group can be achieved through several pathways. For instance, in analogous compounds like 5-acetyl-2-bromopyridine, the acetyl group can undergo reduction and coupling reactions. benchchem.com These transformations allow for the introduction of new functional groups and the extension of the molecule's carbon skeleton, making it a valuable intermediate in the synthesis of more complex molecules.
One of the key reactions of the acetyl group is its condensation with various nucleophiles. For example, it can react with amines to form Schiff bases or with hydroxylamine (B1172632) to yield oximes. These reactions are fundamental in the construction of various heterocyclic systems and in the development of compounds with potential biological activity.
Table 1: Potential Functionalization Reactions of the Acetyl Group in this compound
| Reaction Type | Reagent(s) | Expected Product |
| Reduction | Sodium borohydride (B1222165) (NaBH₄) | 5-(1-hydroxyethyl)-2-pyridinecarboxaldehyde |
| Reductive Amination | Amine (R-NH₂), reducing agent | 5-(1-aminoethyl)-2-pyridinecarboxaldehyde derivative |
| Wittig Reaction | Phosphonium ylide (Ph₃P=CHR) | 5-(1-alkenyl)-2-pyridinecarboxaldehyde derivative |
| Grignard Reaction | Grignard reagent (R-MgBr) | Tertiary alcohol derivative |
| Knoevenagel Condensation | Active methylene (B1212753) compound | Substituted alkene derivative |
The ketone functional group of the acetyl moiety is susceptible to a wide range of transformations. The most common of these is the reduction of the carbonyl to a secondary alcohol. This can be selectively achieved using mild reducing agents like sodium borohydride, which would likely also reduce the aldehyde group.
Beyond simple reduction, the ketone can be converted into other functional groups. For example, it can undergo reductive amination to form an amine. This two-step process typically involves the initial formation of an imine or enamine, followed by reduction.
Furthermore, the acetyl group can participate in carbon-carbon bond-forming reactions. The alpha-protons of the acetyl group are acidic and can be removed by a suitable base to form an enolate. This enolate can then act as a nucleophile in reactions such as aldol (B89426) condensations or alkylations, allowing for the elaboration of the side chain.
Investigating Tautomerism and Isomerization Phenomena
Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a well-documented phenomenon in heterocyclic chemistry. For this compound, several potential tautomeric forms can be considered, primarily involving the enolization of the acetyl and aldehyde groups.
The acetyl group can undergo keto-enol tautomerism to form an enol, where a proton migrates from the alpha-carbon to the carbonyl oxygen. Similarly, the aldehyde group can form a corresponding enol. The equilibrium between the keto and enol forms is influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding. In many cases, the keto form is thermodynamically more stable.
Another possibility is the involvement of the pyridine ring in tautomerism, similar to the well-studied equilibrium between 2-hydroxypyridine (B17775) and its tautomer, 2-pyridone. chemtube3d.comchemtube3d.com While less likely for this compound itself without an adjacent hydroxyl group, the concept highlights the potential for complex equilibria in substituted pyridines. Computational studies on related systems, such as 2-pyridone, have shown that the tautomeric equilibrium is sensitive to the solvent environment. wuxibiology.com
Table 2: Potential Tautomeric Forms of this compound
| Tautomer Type | Description | Potential Structure |
| Acetyl Enol | Enol form of the acetyl group | A double bond between the carbonyl carbon and the methyl carbon, with a hydroxyl group on the former carbonyl carbon. |
| Aldehyde Enol | Enol form of the aldehyde group | A double bond between the aldehyde carbon and the pyridine ring, with a hydroxyl group on the aldehyde carbon. |
Reaction Kinetics of this compound Transformations
For instance, the kinetics of the formation of phenylhydrazones from 4-pyridinecarboxaldehyde (B46228) have been studied, providing a framework for how one might investigate similar reactions with the this compound isomer. acs.org Such studies often involve monitoring the change in concentration of a reactant or product over time, typically using spectroscopic methods like UV-Vis spectrophotometry.
The rates of reactions involving the acetyl and aldehyde groups are expected to be influenced by several factors:
Temperature: As with most chemical reactions, an increase in temperature will generally lead to an increase in the reaction rate.
Catalyst: The presence of an acid or base catalyst can significantly accelerate reactions such as enolization, condensation, and the formation of imines or oximes.
Solvent: The polarity and protic/aprotic nature of the solvent can influence the stability of reactants, transition states, and products, thereby affecting the reaction rate.
Concentration of Reactants: The rate of reaction is typically dependent on the concentration of the reacting species.
Kinetic modeling, as has been applied to the synthesis of other pyridine derivatives like 2-methyl-5-ethyl pyridine, can be a powerful tool to understand the complex interplay of these factors and to predict the outcome of a reaction under various conditions. rsc.org
Table 3: Factors Influencing Reaction Kinetics of this compound Transformations
| Factor | Expected Influence |
| Temperature | Increased temperature generally increases the reaction rate. |
| pH / Catalyst | Acid or base catalysis can significantly alter reaction rates for many transformations. |
| Solvent Polarity | Can affect the stability of charged intermediates and transition states, thus influencing the rate. |
| Steric Hindrance | The steric bulk of reactants can affect the rate of nucleophilic attack on the carbonyl groups. |
Coordination Chemistry and Ligand Design Principles
Design and Synthesis of Schiff Base Ligands Derived from 5-Acetyl-2-pyridinecarboxaldehyde
Schiff base ligands are readily synthesized through the condensation reaction between a primary amine and an aldehyde or ketone. nih.gov In the context of this compound, the aldehyde functional group is the primary site for this reaction. The general synthetic route involves reacting this compound with a chosen primary amine, often in an alcohol solvent and sometimes with acid or base catalysis to facilitate the reaction. sciensage.infoiosrjournals.org The resulting Schiff base ligand contains an imine (-C=N-) functional group, which is crucial for its coordination to metal ions. nih.govprimescholars.com
The design of these ligands is highly modular. By varying the primary amine used in the condensation reaction, a wide range of Schiff base ligands with different steric and electronic properties can be prepared. irejournals.com For example, using simple aliphatic or aromatic amines leads to bidentate or tridentate ligands, while more complex diamines can result in tetradentate ligands capable of forming macrocyclic complexes. digitellinc.comresearchgate.net
The properties of Schiff base ligands derived from this compound can be systematically tuned by introducing various substituents on the amine precursor. These substituents can exert significant electronic and steric effects, which in turn influence the coordination behavior and the properties of the resulting metal complexes.
Electron-donating or electron-withdrawing groups on the amine moiety can alter the electron density on the imine nitrogen atom. irejournals.com This directly impacts the ligand's donor strength and the stability of the metal-ligand bond. For instance, research on platinum(II) complexes with Schiff bases derived from 2-pyridinecarboxaldehyde (B72084) has shown that introducing an electron-withdrawing nitro or acetyl group leads to a red-shift in the absorption maxima of the complex. researchgate.net
Formation and Characterization of Metal Complexes
Schiff base ligands derived from this compound readily form complexes with a wide variety of transition metals. The synthesis of these complexes typically involves reacting the pre-synthesized ligand with a metal salt in a suitable solvent. sciensage.infonih.gov In some cases, a template synthesis is employed, where the metal ion is present during the condensation reaction, guiding the formation of the ligand around the metal center. digitellinc.com
A diverse range of transition metal complexes have been synthesized using Schiff base ligands derived from this compound and its analogs. These include complexes of:
Platinum(II): Platinum(II) complexes with the general formula [Pt(L)(Cl)] and PtCl2(N^N) have been synthesized and characterized. researchgate.netnih.gov These square planar complexes are of interest due to their potential as analogs of cisplatin. researchgate.net
Copper(II): Copper(II) complexes have been prepared with Schiff bases derived from 2-pyridinecarboxaldehyde and various amines, including amino acids. digitellinc.comnih.govelectronicsandbooks.com The synthesis often involves reacting the ligand with a copper(II) salt like copper(II) acetate (B1210297). nih.gov Dinuclear and polynuclear copper complexes have also been reported. researchgate.netrsc.org
Nickel(II): Nickel(II) complexes with Schiff base ligands have been synthesized, often resulting in octahedral or distorted octahedral geometries. mdpi.comacs.orgrsc.org The synthesis can involve reacting the ligand with nickel(II) acetate. rsc.org
Cobalt(II) and Cobalt(III): Cobalt(II) and Cobalt(III) complexes have been prepared using Schiff base ligands. sciensage.infobas.bgresearchgate.netmdpi.com Synthesis can be achieved through methods like ultrasonication or by refluxing the ligand with a cobalt salt. bas.bgmdpi.com
Iron(III): Iron(III) complexes with Schiff base ligands have been synthesized and characterized, often exhibiting octahedral geometry. sciensage.info
Manganese(II) and Manganese(III): Manganese complexes with Schiff base ligands are an area of active research. digitellinc.comoszk.hu Syntheses of Mn(II) and Mn(III) complexes have been reported, with applications in catalysis. researchgate.netdigitellinc.com
Cadmium(II): Cadmium(II) complexes with tetradentate Schiff base ligands have been prepared and characterized, with suggestions of octahedral-like geometries. mdpi.com
Rhodium: While not as common, rhodium complexes with related Schiff base systems have been explored.
Zinc(II): A variety of zinc(II) complexes with Schiff base ligands have been synthesized, exhibiting geometries such as tetrahedral and octahedral. nih.govmdpi.comsemanticscholar.orgasianpubs.orgmdpi.com These are often prepared by reacting the ligand with a zinc salt like zinc(II) chloride or acetate. nih.govmdpi.com
Rhenium(I) and Rhenium(V): Rhenium complexes in different oxidation states have been synthesized with Schiff base ligands. researchgate.netkoreascience.krnih.govcnr.it For example, methyltrioxorhenium (MTO) forms distorted octahedral complexes with Schiff bases from 2-pyridinecarboxaldehyde. researchgate.net
Ruthenium(II): While less specific to this compound, ruthenium(II) is a common metal used in complexes with related pyridine-based Schiff base ligands for applications in photoredox catalysis. digitellinc.com
The coordination geometry of metal complexes with Schiff base ligands derived from this compound is determined by a combination of factors including the nature of the metal ion, the denticity and steric profile of the ligand, and the presence of any counter-ions or solvent molecules. Common geometries observed include:
Octahedral: This is a very common coordination geometry, particularly for metals like Ni(II), Co(III), Fe(III), and Mn(II). sciensage.inforesearchgate.netnih.govmdpi.com In these complexes, the metal center is coordinated to six donor atoms. For example, two tridentate Schiff base ligands can coordinate to a single metal ion to form an octahedral complex. mdpi.com Distorted octahedral geometries are also frequently observed. researchgate.netmdpi.com
Square Planar: This geometry is characteristic of d⁸ metal ions like Pt(II) and can also be found in some Cu(II) complexes. researchgate.netdigitellinc.com These complexes are of particular interest due to their structural similarity to anticancer drugs like cisplatin. researchgate.net
Distorted Square Pyramidal: Some five-coordinate Cu(II) complexes adopt a geometry that is intermediate between a square pyramid and a trigonal bipyramid. digitellinc.commdpi.com
Tetrahedral: This geometry is often observed for Zn(II) and some Cd(II) complexes, where the metal ion is coordinated to four donor atoms. mdpi.comsemanticscholar.org
Single-crystal X-ray diffraction is the definitive method for determining the precise coordination geometry, bond lengths, and bond angles within these complexes. researchgate.netdigitellinc.comdigitellinc.com
The strength of the interaction between the metal center and the Schiff base ligand, along with the electronic effects within the complex, can be investigated using a variety of spectroscopic and electrochemical techniques.
Computational studies, such as Density Functional Theory (DFT), are increasingly used to complement experimental data. digitellinc.com These calculations can provide a deeper understanding of the electronic structure, the nature of the metal-ligand bonding, and the influence of substituents on the properties of the complexes. digitellinc.com Cyclic voltammetry is another powerful technique used to probe the redox properties of the metal complexes, revealing information about metal-based oxidations and ligand-based reductions. digitellinc.com
Mixed-chelate complexes, where the metal ion is coordinated to two or more different types of ligands, can also be formed using Schiff bases derived from this compound. The synthesis of these complexes typically involves reacting a pre-formed metal-Schiff base complex with a secondary ligand, or by a one-pot reaction of the metal salt with both ligands.
For example, mixed-ligand Cu(II) complexes have been prepared using a Schiff base and 2,2'-bipyridine (B1663995) as a secondary ligand. primescholars.com The resulting complexes were found to have a square-planar geometry. primescholars.com Similarly, mixed-ligand Cu(II) complexes containing a Schiff base and the 2,2'-dipyridine (dp) ligand have been synthesized, some of which are ionic in nature. researchgate.net The formation of these mixed-chelate complexes further expands the structural and functional diversity that can be achieved with Schiff base ligands derived from this compound.
Supramolecular Coordination Assemblies and Helicates
The design of ligands capable of directing the self-assembly of metal ions into complex, higher-order structures is a cornerstone of supramolecular chemistry. Ligands derived from this compound are well-suited for this purpose. Schiff base condensation of this compound with various primary amines yields multidentate ligands that can organize metal centers into predictable assemblies.
For instance, condensation with a diamine can produce a ligand with two distinct coordination pockets. The pyridine (B92270) nitrogen and the newly formed imine nitrogen create a bidentate chelating site, while the acetyl group's oxygen can act as a bridging or secondary binding site. When mixed with metal ions, these ligands can spontaneously form discrete, polynuclear structures. The geometry of the ligand strand dictates the final architecture of the assembly. Flexible linkers between chelating units can lead to the formation of metallo-macrocycles, while more rigid designs can produce cage-like structures.
A particularly fascinating class of such assemblies is the helicate. Helicates are formed when one or more ligand strands wrap around a linear array of two or more metal ions. The pyridine-imine units derived from this compound provide the necessary chirality and binding vectors to induce this helical twist. For example, a ligand designed to have two pyridine-imine chelating domains, when complexed with suitable metal ions like copper(I) or silver(I), can form double-stranded dinuclear helicates. The stability and structure of these assemblies are governed by a combination of factors, including the coordination preference of the metal ion, the nature of the ligand backbone, and non-covalent interactions like π-π stacking between the pyridine rings. mdpi.comconicet.gov.ar The formation of these intricate supramolecular structures is often driven by the chelate effect and the template effect of the metal ions.
Polymer-Anchored Heterogeneous Metal Complexes
While homogeneous catalysts (those dissolved in the same phase as the reactants) are often highly active and selective, their separation from the reaction products can be difficult and costly. A powerful strategy to overcome this limitation is to immobilize the catalyst onto an insoluble polymer support, creating a heterogeneous catalyst. Metal complexes derived from this compound are prime candidates for such polymer anchoring.
The process involves modifying the ligand to include a functional group that can be covalently bonded to a polymer matrix, such as polystyrene, silica, or other functionalized polymers. This can be achieved in several ways:
Pre-functionalization: The this compound precursor or its resulting Schiff base ligand can be chemically modified with a group like a vinyl or chloromethyl group. This functionalized ligand is then co-polymerized or grafted onto the polymer backbone.
Post-functionalization: A pre-formed polymer containing reactive sites (e.g., chloromethylated polystyrene) can be treated with a Schiff base ligand derived from this compound, which displaces the reactive group to form a covalent bond.
Once the ligand is anchored, it is treated with a metal salt to form the immobilized metal complex. The resulting polymer-anchored catalysts offer significant advantages, including ease of separation from the reaction mixture (e.g., by simple filtration), potential for reuse and recycling, and improved catalyst stability. These heterogeneous systems have found applications in various catalytic processes, such as oxidations, reductions, and carbon-carbon bond-forming reactions, combining the high efficiency of homogeneous catalysts with the practical benefits of heterogeneous systems.
Ligand Field Theory Applications in this compound Derived Complexes
Ligand Field Theory (LFT) provides a framework for understanding the electronic structure, bonding, and resulting physical properties (such as color and magnetism) of transition metal complexes. rsc.org For complexes formed with ligands derived from this compound, LFT explains how the interaction between the ligand's donor atoms and the metal's d-orbitals influences these characteristics.
Schiff base ligands derived from this compound are typically bidentate or tridentate, coordinating to a metal ion through the pyridine nitrogen (a sigma donor) and the imine nitrogen (another sigma donor). The acetyl group's oxygen atom may or may not be involved in coordination depending on the specific complex. These donor atoms create an electrostatic field (the ligand field) that removes the degeneracy of the metal's d-orbitals, splitting them into different energy levels.
The magnitude of this splitting (Δ) depends on several factors:
The Metal Ion: Its identity, oxidation state, and position in the periodic table.
The Ligand: The nature of the donor atoms. Pyridine and imine nitrogens are generally considered intermediate to strong field donors, leading to a significant d-orbital splitting.
The Coordination Geometry: The most common geometries, such as octahedral or square planar, result in characteristic d-orbital splitting patterns.
For an octahedral complex, the d-orbitals split into a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). The energy of the electronic transition from the t₂g to the eg level often falls within the visible region of the electromagnetic spectrum, which is why many transition metal complexes are colored. By analyzing the UV-Vis spectrum of a complex, the value of Δ can be determined, providing insight into the strength of the ligand field. For instance, a complex that absorbs blue-green light will appear red-orange, and the energy of the absorbed light corresponds to Δ. This information helps rationalize the magnetic properties of the complex—a large Δ (strong field ligand) favors pairing of electrons in the lower t₂g orbitals, resulting in a low-spin complex. rsc.org
Determination of Complex Stoichiometry and Stability Constants
Before a metal complex can be considered for any application, it is crucial to determine its stoichiometry (the ligand-to-metal ratio) and its stability in solution. The stability constant (K) is the equilibrium constant for the formation of the complex from its constituent metal ion and ligands, and it provides a quantitative measure of the complex's thermodynamic stability.
Several experimental techniques are used for these determinations, with UV-Vis spectrophotometry being particularly common for colored complexes. tubitak.gov.tr Methods like the mole-ratio method and Job's method of continuous variation are frequently employed. researchgate.net
Mole-Ratio Method: In this method, the concentration of the metal ion is held constant while the concentration of the ligand is systematically varied. The absorbance of the solution at a specific wavelength (where the complex absorbs maximally) is measured for each ligand-to-metal ratio. A plot of absorbance versus the molar ratio of ligand to metal will show two intersecting lines. The point of intersection reveals the stoichiometry of the complex.
Job's Method (Continuous Variation): This method involves preparing a series of solutions where the total molar concentration of metal and ligand is kept constant, but their mole fraction is varied. A plot of absorbance versus the mole fraction of the ligand will yield a curve that peaks (or shows an inflection) at the mole fraction corresponding to the stoichiometry of the complex.
Once the stoichiometry is known, the stability constant can be calculated from the spectrophotometric data. tubitak.gov.trnih.gov For a 1:2 metal-ligand complex (ML₂), the formation can be represented by the equilibrium:
M + 2L ⇌ ML₂
The stability constant, K, is given by: K = [ML₂] / ([M][L]²)
The concentrations of the free metal, free ligand, and the complex at equilibrium can be determined from the absorbance data, allowing for the calculation of K.
Table 1: Hypothetical Mole-Ratio Method Data for a Complex of a Divalent Metal Ion (M²⁺) with a Ligand (L) Derived from this compound
| Mole Ratio ([L]/[M²⁺]) | Absorbance at λ_max |
| 0.0 | 0.005 |
| 0.5 | 0.210 |
| 1.0 | 0.415 |
| 1.5 | 0.620 |
| 2.0 | 0.830 |
| 2.5 | 0.832 |
| 3.0 | 0.835 |
| 3.5 | 0.834 |
In this hypothetical example, the absorbance increases linearly until the mole ratio reaches 2.0, after which it plateaus. This indicates the formation of a stable 1:2 (ML₂) complex.
| Metal Ion | log β₂ (for ML₂) |
| Co²⁺ | 10.5 |
| Ni²⁺ | 12.8 |
| Cu²⁺ | 15.2 |
| Zn²⁺ | 9.8 |
Note: These values are representative and illustrate the typical Irving-Williams order for the stability of high-spin octahedral complexes (Co < Ni < Cu > Zn).
Advanced Spectroscopic and Crystallographic Characterization Methodologies
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by measuring the vibrations of its bonds.
Infrared (IR) spectroscopy is a cornerstone technique for the identification of functional groups. The IR spectrum of 5-acetyl-2-pyridinecarboxaldehyde is characterized by distinct absorption bands that correspond to the stretching and bending vibrations of its constituent bonds. The most prominent features are the strong carbonyl (C=O) stretching vibrations. Due to the presence of two different carbonyl groups—an aldehyde and a ketone—two separate C=O stretching bands are expected.
The aldehyde carbonyl (CHO) typically absorbs in the range of 1740-1720 cm⁻¹, while the ketone carbonyl (C(O)CH₃), being conjugated with the aromatic pyridine (B92270) ring, is expected to appear at a lower frequency, generally between 1700 and 1680 cm⁻¹. pg.edu.pl The conjugation delocalizes the pi-electron density, slightly weakening the C=O double bond and thus lowering the energy required for the vibration. pg.edu.pl
Additional characteristic absorptions include:
Aromatic C-H stretching: Found just above 3000 cm⁻¹.
Aliphatic C-H stretching: From the acetyl methyl group, appearing just below 3000 cm⁻¹.
Aromatic C=C and C=N stretching: A series of bands in the 1600-1400 cm⁻¹ region, characteristic of the pyridine ring.
Aldehyde C-H stretching: Two weak bands are typically observed around 2850 cm⁻¹ and 2750 cm⁻¹.
These assignments are based on established correlation tables and data from analogous structures like 2-pyridinecarboxaldehyde (B72084). libretexts.orgnist.govresearchgate.net
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aldehyde C-H | Stretch | ~2850 and ~2750 | Weak |
| Aliphatic C-H (acetyl) | Stretch | 2960-2850 | Medium |
| Aromatic C-H | Stretch | 3100-3000 | Medium-Weak |
| Ketone C=O (acetyl) | Stretch | 1700-1680 | Strong |
| Aldehyde C=O | Stretch | 1740-1720 | Strong |
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique used to enhance the typically weak Raman scattering signal of molecules adsorbed onto rough metal surfaces, such as silver or gold nanoparticles. nih.govnih.gov While specific SERS studies on this compound are not widely reported, the technique offers significant potential for its analysis.
For a SERS experiment, the molecule would be adsorbed onto a SERS-active substrate. The enhancement mechanism is strongest for vibrations of parts of the molecule closest to the metal surface. nih.gov Given the structure of this compound, the pyridine nitrogen and the oxygen atoms of the carbonyl groups are the most likely sites for interaction with the metal surface. Therefore, SERS would be expected to significantly enhance the vibrational modes associated with the pyridine ring and the C=O groups. This could provide detailed information about the molecule's orientation on the substrate and the specific interactions at the molecule-metal interface. The aggregation of nanoparticles, often induced by the analyte itself, is a key factor in achieving significant SERS enhancement. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to each unique proton environment.
Aldehyde Proton (-CHO): A singlet is expected at a downfield chemical shift, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. chemicalbook.com
Pyridine Ring Protons: The trisubstituted pyridine ring has three aromatic protons. Their chemical shifts and splitting patterns are dictated by their position relative to the nitrogen atom and the two electron-withdrawing substituents. They are expected to appear in the δ 7.5-9.0 ppm range. chemicalbook.comspectrabase.com
Acetyl Protons (-COCH₃): A sharp singlet corresponding to the three equivalent methyl protons is anticipated in the δ 2.5-2.7 ppm region.
The ¹³C NMR spectrum provides information on the carbon skeleton.
Carbonyl Carbons: Two distinct signals are expected in the highly deshielded region of the spectrum. The aldehyde carbonyl carbon typically appears around δ 190-200 ppm, while the ketone carbonyl carbon is expected near δ 195-205 ppm. oregonstate.edu
Pyridine Ring Carbons: Five signals corresponding to the carbons of the pyridine ring would appear in the aromatic region, generally between δ 120-160 ppm. oregonstate.educhemicalbook.com The carbons directly attached to the substituents and the nitrogen atom will be the most deshielded.
Acetyl Methyl Carbon: The methyl carbon of the acetyl group is expected to produce a signal in the aliphatic region, around δ 25-30 ppm. researchgate.net
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| -CHO | Aldehyde | 9.5 - 10.5 | 190 - 200 |
| -C(O)CH₃ | Ketone | N/A | 195 - 205 |
| Pyridine Ring | Aromatic | 7.5 - 9.0 | 120 - 160 |
Two-dimensional NMR techniques provide further structural insights by revealing correlations between nuclei.
2D-COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. youtube.com For this compound, a COSY spectrum would display cross-peaks connecting the signals of adjacent protons on the pyridine ring. researchgate.net This would be invaluable for unambiguously assigning the signals of the three aromatic protons by tracing their connectivity around the ring. No correlation would be expected for the aldehyde proton or the acetyl methyl protons, as they are not coupled to other protons. researchgate.netyoutube.com
Solid-State NMR: This technique is essential for characterizing materials in the solid phase, including crystalline powders and paramagnetic complexes. While ¹³C signals can be difficult to observe in paramagnetic systems, ¹H solid-state NMR can still provide crucial information. nih.govrsc.org Should this compound be used as a ligand to form metal complexes, solid-state NMR, particularly in conjunction with techniques like 2D proton spin diffusion (PSD), could be used to assign proton signals and understand the molecular structure within the solid complex. nih.govrsc.org This is especially useful when single crystals suitable for X-ray crystallography cannot be obtained.
Ultraviolet-Visible (UV-Vis) Electronic Absorption Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by absorptions arising from π → π* and n → π* transitions associated with the conjugated system of the pyridine ring and the two carbonyl groups.
π → π Transitions:* These are high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are expected to occur in the 200-300 nm range for the substituted pyridine system.
n → π Transitions:* These lower-intensity absorptions involve the promotion of a non-bonding electron (from the nitrogen or oxygen lone pairs) to a π* antibonding orbital. These typically appear at longer wavelengths (>300 nm) compared to the π → π* transitions. researchgate.net
The presence of the acetyl group in addition to the aldehyde group is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent 2-pyridinecarboxaldehyde, due to the extension of the conjugated system. nist.govnist.gov The solvent can also influence the position of these bands. researchgate.net
Table 3: Predicted UV-Vis Absorption Maxima (λ_max) for this compound
| Transition Type | Chromophore | Expected λ_max (nm) |
|---|---|---|
| π → π* | Pyridine ring and C=O groups | ~240-280 |
The precise identification and structural analysis of this compound and its derivatives are accomplished through a suite of sophisticated analytical methods. Mass spectrometry techniques are pivotal for determining molecular weight and fragmentation pathways, while single-crystal X-ray diffraction provides definitive three-dimensional structural elucidation.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for analyzing compounds that are polar and thermally labile. While direct ESI-MS studies on this compound are not extensively documented, the behavior of analogous heterocyclic structures provides significant insight. For instance, the analysis of related prazoles, which contain pyridine rings, demonstrates that fragmentation mechanisms can be complex, involving rearrangements such as researchgate.netresearchgate.net-H migration or the Smiles rearrangement. nih.gov Tandem mass spectrometry (MS/MS) on similar heterocyclic systems, like purine (B94841) analogues, reveals that fragmentation is often a stepwise process, allowing for the differentiation of isomers based on their unique fragmentation patterns. tsijournals.com
The general principles of ESI-MS/MS involve the isolation of a protonated molecule [M+H]⁺, which is then subjected to collision-induced dissociation (CID). This process induces fragmentation, typically through the neutral loss of small, stable molecules. In the analysis of five-membered lactones, for example, the primary observed fragments result from the neutral losses of carbon monoxide (CO) and/or water (H₂O). researchgate.net For this compound, one would anticipate initial protonation on the pyridine nitrogen, followed by characteristic fragmentation patterns involving the acetyl and aldehyde functional groups.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. The compound is first separated on a GC column before being ionized, typically by electron impact (EI), and detected by the mass spectrometer. The National Institute of Standards and Technology (NIST) database includes an electron ionization mass spectrum for the parent compound, 2-pyridinecarboxaldehyde, confirming its suitability for GC-MS analysis. nist.gov
For this compound, the fragmentation pattern under EI conditions would be influenced by both the aldehyde and ketone functional groups. libretexts.org Key fragmentation pathways for ketones involve the cleavage of the carbon-carbon bonds adjacent to the carbonyl group (α-cleavage). For aldehydes, characteristic losses include a hydrogen radical (M-1) or the entire formyl group (M-29). libretexts.org Therefore, the mass spectrum of this compound is expected to show significant peaks corresponding to these fragmentation events.
| Compound | Molecular Ion (m/z) | Key Fragment Ion (m/z) | Corresponding Neutral Loss |
|---|---|---|---|
| 2-Pyridinecarboxaldehyde | 107 | 106 | H |
| 2-Pyridinecarboxaldehyde | 107 | 78 | CHO |
| This compound | 149 | 134 | CH₃ |
| This compound | 149 | 106 | CH₃CO |
| This compound | 149 | 120 | CHO |
High-Resolution Electron Ionization Mass Spectrometry
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique has been extensively applied to derivatives of pyridinecarboxaldehydes, particularly their Schiff bases and corresponding metal complexes.
Structural Elucidation of this compound Derivatives and their Metal Complexes
The aldehyde group of this compound is readily condensed with various amines to form Schiff base ligands. These ligands, which are often multidentate, are excellent for forming stable complexes with a wide range of transition metals. wikipedia.orgnih.govnih.govwiley.com Extensive research has been conducted on the Schiff bases derived from the closely related 2-pyridinecarboxaldehyde. researchgate.netdigitellinc.comresearchgate.netepa.gov
For example, Schiff base ligands synthesized from 2-pyridinecarboxaldehyde and p-substituted anilines form coordination complexes with Manganese(II). digitellinc.com X-ray crystallography of these complexes reveals detailed structural information, including the coordination geometry around the metal center, bond lengths, and bond angles. The coordination environment in such complexes can vary, with common geometries being octahedral, tetrahedral, and square planar, depending on the metal ion and the specific ligand structure. researchgate.netmdpi.com The structural data obtained from SC-XRD is crucial for understanding the electronic properties and potential applications of these metal complexes in areas like catalysis. digitellinc.comacs.org
| Complex | Metal Ion | Coordination Geometry | Crystal System | Space Group | Reference |
|---|---|---|---|---|---|
| [Mn(ppa-H)₂Cl₂] | Mn(II) | Distorted Octahedral | Monoclinic | P2₁/n | digitellinc.com |
| [Cu(L¹)] (H₂L¹ = Schiff base of 2-pyridinecarboxaldehyde) | Cu(II) | Distorted Square Planar | Triclinic | P-1 | researchgate.net |
| [Co(PMDP)Cl₂H₂O] (PMDP = Schiff base of 2-pyridinecarboxaldehyde) | Co(II) | Octahedral | Polycrystalline | N/A | researchgate.net |
| [Ni(PMDP)Cl₂H₂O] (PMDP = Schiff base of 2-pyridinecarboxaldehyde) | Ni(II) | Octahedral | Polycrystalline | N/A | researchgate.net |
Studies on Polymorphism and Solvate Formation
Polymorphism, the ability of a compound to exist in more than one crystal structure, and solvate formation (where solvent molecules are incorporated into the crystal lattice) are critical areas of study in crystal engineering. These phenomena can significantly affect the physicochemical properties of a solid.
Research on derivatives of 2-pyridinecarboxaldehyde N-acylhydrazones has shown that these compounds can exist in multiple anhydrous polymorphic forms as well as hydrated forms (solvates). researchgate.netresearchgate.netacs.org Single-crystal XRD analysis has been instrumental in determining the distinct structural features of these different solid-state forms. acs.org These studies reveal that the stability and packing of the crystal structures are governed by intermolecular interactions, particularly strong hydrogen bonds of the N–H···O and N–H···N types. researchgate.netacs.org In the case of hydrates, the incorporated water molecules often play a crucial role in stabilizing the crystal lattice by participating in the most efficient hydrogen bonding networks. acs.org Similar studies on other pyridine-scaffolded ligands have also detailed the formation of various solvates and salts, highlighting the importance of π-π stacking and directional hydrogen bonds in defining the final crystal architecture. nih.gov
Analysis of Hydrogen Bonding Networks and Intermolecular Interactions
In related pyridine-containing structures, extensive hydrogen-bonding networks are commonly observed. For instance, studies on pyridine-2-carboxamide derivatives reveal that conventional N-H···O hydrogen bonds can lead to the formation of one-dimensional chains. nih.gov These primary structures can be further linked by unconventional C-H···O interactions, creating complex three-dimensional lattices. nih.gov In more complex derivatives, such as 5-acetyl-2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile, pairs of N—H⋯O hydrogen bonds link molecules into dimers. nih.govresearchgate.net These dimers are then connected by additional N—H⋯O and N—H⋯N hydrogen bonds, forming chains that are further stabilized by other interactions like C—Br⋯π contacts. nih.govresearchgate.net
The analysis of these networks is crucial as it provides insight into the molecule's self-assembly behavior and influences its physicochemical properties. The specific geometry and strength of these bonds, such as bond lengths and angles, are determined through single-crystal X-ray diffraction, providing a definitive map of the intermolecular connectivity.
Hirshfeld Surface Analysis for Intermolecular Contact Mapping
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in its crystalline environment, allowing for a detailed exploration of close intermolecular contacts. The Hirshfeld surface is generated based on the principle that the space in a crystal can be partitioned among the constituent molecules.
The analysis involves mapping normalized contact distance (d_norm) onto the surface. The d_norm value is calculated from the distances of any surface point to the nearest nucleus inside the surface (d_i) and the nearest nucleus outside the surface (d_e), normalized by the van der Waals radii of the respective atoms.
Red regions on the d_norm map indicate contacts shorter than the sum of van der Waals radii, typically representing strong hydrogen bonds.
White regions represent contacts approximately equal to the van der Waals radii.
Blue regions indicate contacts longer than the van der Waals radii.
Table 1: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Related Pyridine Derivative nih.gov
| Interaction Type | Contribution (%) |
| H···H | 43.6 |
| C···H/H···C | 15.6 |
| O···H/H···O | 14.9 |
| N···H/H···N | 11.2 |
| S···H/H···S | 5.9 |
| C···C | 4.4 |
| Other | 5.4 |
This table is based on data for ethyl 2-({5-acetyl-3-cyano-6-methyl-4-[(E)-styryl]pyridin-2-yl}sulfanyl)acetate and serves as an illustrative example of the data obtained from Hirshfeld analysis.
This detailed mapping is invaluable for understanding the forces that stabilize the crystal structure. nih.gov
Electron Spin Resonance (ESR) Spectroscopy
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly specific analytical technique used to detect and characterize species that possess one or more unpaired electrons. bhu.ac.in The fundamental principle of ESR is analogous to that of Nuclear Magnetic Resonance (NMR), but it involves the excitation of electron spins rather than nuclear spins. bhu.ac.in
When a paramagnetic species is placed in a strong external magnetic field, the magnetic moments of the unpaired electrons align either parallel or anti-parallel to the field, creating two distinct energy levels. bhu.ac.in The absorption of microwave-frequency radiation can induce transitions between these energy states. utexas.edu This absorption is detected and plotted as a spectrum, typically as the first derivative of the absorption intensity. utexas.edu
For a molecule like this compound, which is a stable organic compound with a closed-shell electron configuration, all electrons are paired. Therefore, the molecule itself is diamagnetic and ESR-inactive. The technique would become relevant for this compound under specific circumstances:
Formation of Radical Ions: If the compound is chemically or electrochemically reduced to a radical anion or oxidized to a radical cation, the resulting species with an unpaired electron could be studied by ESR.
Coordination to a Paramagnetic Metal Ion: When this compound acts as a ligand in a coordination complex with a paramagnetic transition metal ion (e.g., Cu(II), Mn(II), Fe(III)), the resulting complex would be ESR-active. The ESR spectrum would provide valuable information about the electronic structure and the coordination environment of the metal center.
No specific ESR spectroscopic studies on this compound itself were identified.
Thermal Analysis Techniques
Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in the mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability and decomposition profile of a compound. A TGA curve plots mass percentage against temperature, revealing distinct steps of mass loss.
For a crystalline solid like this compound, TGA can provide information on:
Decomposition Temperature: The temperature at which the compound begins to degrade.
Presence of Solvents: If the crystal lattice contains water (hydrates) or solvent molecules (solvates), an initial mass loss step at lower temperatures will be observed, corresponding to their release.
Decomposition Pathway: The number of steps in the decomposition curve and the mass lost at each step can offer insights into the mechanism of thermal degradation.
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to study thermal transitions and determine the thermodynamic stability of a compound.
The resulting DSC thermogram plots heat flow versus temperature. Key events that can be identified for a compound such as this compound include:
Melting Point: An endothermic peak representing the sharp, well-defined temperature at which the solid melts into a liquid. The peak's onset provides the melting point, and the area under the peak corresponds to the enthalpy of fusion.
Crystallization: An exothermic peak observed upon cooling the molten sample, indicating the temperature at which it crystallizes.
Glass Transitions: A stepwise change in the baseline of the heat capacity, characteristic of amorphous or semi-crystalline materials.
Polymorphic Transitions: The transformation from one crystalline form to another, which can be either an endothermic or exothermic event.
Molar Conductivity Measurements for Coordination Compounds
Molar conductivity measurement is a fundamental technique used in coordination chemistry to determine the electrolytic nature of metal complexes in solution. While this compound is a neutral molecule, it can act as a ligand to form coordination compounds with various metal ions. The characterization of these resulting complexes often involves molar conductivity measurements.
The procedure involves dissolving a known concentration of the coordination compound in a suitable solvent (e.g., DMF, DMSO, or acetonitrile) and measuring the electrical conductivity of the solution. The molar conductivity (Λ_M) is then calculated. The magnitude of the Λ_M value helps in determining the number of ions present in the solution per formula unit of the complex, as proposed by Geary's work on the subject.
For example, by comparing the experimental Λ_M value to established ranges, one can distinguish between:
Non-electrolytes: Complexes where the anions are coordinated directly to the metal center and no ions are released in solution (e.g., [M(L)Cl₂]). These exhibit very low Λ_M values.
1:1 Electrolytes: Complexes that dissociate into two ions, typically a complex cation and a counter-anion (e.g., [M(L)₂Cl]Cl).
1:2 Electrolytes: Complexes that dissociate into three ions (e.g., [M(L)₃]Cl₂).
This method is therefore indispensable for elucidating the structure of coordination compounds derived from this compound, confirming whether potential counter-ions are part of the inner coordination sphere or exist as free ions in the crystal lattice.
Based on a comprehensive search of available scientific literature, no specific research data was found for the advanced spectroscopic and crystallographic characterization of this compound using Vacuum Ultraviolet Mass-Analyzed Threshold Ionization (VUV-MATI) spectroscopy.
Therefore, the requested detailed article with research findings and data tables on this specific topic cannot be provided. Further research into this specific chemical compound using VUV-MATI spectroscopy would be required to generate the information sought.
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a predominant method for the quantum mechanical investigation of molecular systems. Its balance of computational cost and accuracy makes it well-suited for studying the properties of organic molecules like 5-acetyl-2-pyridinecarboxaldehyde.
Geometry Optimization and Conformational Analysis of this compound and Derivatives
The three-dimensional arrangement of atoms in a molecule is fundamental to its reactivity and physical properties. Geometry optimization using DFT allows for the determination of the most stable (lowest energy) conformation of a molecule. For this compound, the presence of two carbonyl groups and their orientation relative to the pyridine (B92270) ring are key determinants of its conformational landscape.
Theoretical studies on related pyridine aldehydes and ketones, such as 2-acetylpyridine (B122185) derivatives, have demonstrated that DFT methods, like B3LYP with a 6-311G basis set, can accurately predict molecular geometries. scielo.br For this compound, a critical aspect of conformational analysis is the rotational barrier around the C-C single bonds connecting the acetyl and formyl groups to the pyridine ring. The planarity of the molecule, with the carbonyl groups lying in the same plane as the pyridine ring, is often the lowest energy state, although other stable conformers may exist. scielo.br
A conformational study on (E)- and (Z)-pyridine-2-carbaldehyde-2′-pyridylhydrazone using DFT at the B3LYP/6-31G* level of theory highlights the importance of stereoelectronic effects and intramolecular interactions in determining conformational preferences. researchgate.net Similar considerations would apply to this compound, where intramolecular hydrogen bonds or steric hindrance between the adjacent substituents and the pyridine nitrogen could influence the rotational energetics and the relative stability of different conformers. The planarity of the system is often favored due to the stabilizing effects of π-conjugation.
Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbital Contributions
The electronic structure of a molecule governs its chemical reactivity and spectroscopic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. irjweb.comnih.gov
For pyridine and its derivatives, DFT calculations have been employed to determine these FMO energies and their distributions. researchgate.netresearchgate.net In this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the oxygen atoms of the carbonyl groups. Conversely, the LUMO is likely to be distributed over the π-system of the pyridine ring and the electron-deficient carbonyl carbons. The presence of the electron-withdrawing acetyl and carboxaldehyde groups is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted pyridine, and also influence the magnitude of the energy gap.
Table 1: Representative HOMO-LUMO Energy Gaps for Related Organic Molecules Calculated by DFT
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
| Imidazole Derivative | B3LYP/6-311++G | -6.2967 | -1.8096 | 4.4871 | irjweb.com |
| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | B3LYP/6-31G+(d,p) | -0.26751 | -0.18094 | 0.08657 | nih.gov |
| 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole | B3LYP/6-311++G(d,p) | -6.5743 | -2.0928 | 4.4815 | ajchem-a.com |
| N”-[1-(5-chloro-2hydroxyphenyl) ethylidene]-N”'-[(1-(2-hydroxy-5-methyl phenyl) ethylidene] carbohydrazide (B1668358) (s-trans conformer) | DFT | - | - | 4.16 | scispace.com |
This table provides examples of HOMO-LUMO energy gaps for various organic molecules to illustrate the typical range of values obtained through DFT calculations. The specific values for this compound would require a dedicated computational study.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions, charge delocalization, and the nature of chemical bonds within a molecule. It provides a localized picture of the electron density, which is often more intuitive than the delocalized molecular orbitals.
Binding Energy and Association Energy Calculations for Metal Complexes
The presence of nitrogen and oxygen donor atoms in this compound makes it an excellent candidate for forming coordination complexes with metal ions. DFT calculations are a powerful tool for investigating the energetics of these interactions. The binding energy, which is the energy released upon the formation of the complex from its constituent metal ion and ligand, can be calculated to assess the stability of the complex.
In a study of mixed-ligand salen/8-hydroxyquinoline metal complexes, DFT calculations were used to determine the total energies of the free ligands and their metal complexes. mdpi.com The results showed that the complexes were more stable than the free ligands, as indicated by their more negative total energies. mdpi.com A similar approach can be applied to the metal complexes of this compound to predict their stability and to understand the nature of the metal-ligand bonding. The association energy, a related thermodynamic quantity, can also be computed to provide further insight into the complexation process.
Computational Prediction and Validation of Spectroscopic Parameters (IR, NMR)
DFT calculations can be used to predict the vibrational (infrared, IR) and nuclear magnetic resonance (NMR) spectra of molecules. The calculated frequencies and chemical shifts can then be compared with experimental data to validate the computational model and to aid in the assignment of experimental spectra.
For instance, the IR spectrum can be simulated by calculating the vibrational frequencies and their corresponding intensities. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach.
Experimental IR and 1H NMR data are available for the related compound, 2-pyridinecarboxaldehyde (B72084). chemicalbook.comnist.govspectrabase.com A computational study on this compound would involve optimizing its geometry and then performing frequency and NMR calculations. The comparison of the predicted spectra with experimentally obtained spectra for this compound would provide a robust validation of the computed structure and electronic properties. Discrepancies between the calculated and experimental data can often point to specific intermolecular interactions in the experimental sample that are not accounted for in the gas-phase calculations.
Molecular Mechanics and Force Field Simulations
While DFT provides a detailed quantum mechanical description of a molecule, it can be computationally expensive for large systems or for simulating molecular dynamics over long timescales. Molecular mechanics, which uses a classical description of a molecule based on a force field, offers a more computationally efficient alternative for studying the conformational dynamics and intermolecular interactions of molecules like this compound.
A force field is a set of parameters that describe the potential energy of a system as a function of the positions of its atoms. These parameters are typically derived from a combination of experimental data and high-level quantum mechanical calculations. Force fields like AMBER and CHARMM are widely used for the simulation of proteins, nucleic acids, and other organic molecules. carlssonlab.orgnih.govrutgers.edunih.govrsc.org
For this compound, a molecular dynamics simulation using a suitable force field could be employed to explore its conformational space in a solvent environment. This would provide insights into the flexibility of the molecule, the relative populations of different conformers at a given temperature, and the role of solvent in stabilizing certain conformations. Such simulations can also be used to study the interactions of this compound with other molecules, such as biological macromolecules, which is crucial for understanding its potential applications in medicinal chemistry and materials science. The development of accurate force field parameters for novel molecules is an active area of research. nih.gov
Applications in Advanced Chemical Research and Materials Science
Catalysis and Organometallic Catalysis
Organometallic complexes derived from pyridine-based ligands are pivotal in catalysis. The electronic and steric properties of the ligand significantly influence the catalytic activity and selectivity of the metal center. While research into 5-acetyl-2-pyridinecarboxaldehyde is specific, the broader class of pyridinecarboxaldehyde derivatives has been explored in several catalytic reactions.
Catalytic Oxidation Reactions (e.g., Epoxidation of Cyclohexene (B86901), Alkyl Aromatic Oxidation)
There is currently no specific indexed research detailing the use of this compound or its metal complexes in the catalytic epoxidation of cyclohexene or the oxidation of alkyl aromatics. Theoretical studies suggest that metal complexes involving pyridine-based ligands can activate oxidants for such transformations, but experimental data for this specific compound is not available in peer-reviewed literature.
Catalytic Amination Reactions
The direct catalytic amination of substrates is a critical process in organic synthesis. While various pyridine-containing ligands are used to facilitate these reactions, specific studies employing this compound as a ligand or catalyst component have not been reported in the available scientific literature.
Catalytic Hydrolysis of Phosphoester Bonds
The hydrolysis of stable phosphoester bonds is a reaction of significant biological and environmental interest. Metal complexes, particularly those that can form binuclear active sites, are often employed to mimic the function of natural phosphotriesterases. There is no documented evidence of this compound being utilized in complexes designed for the catalytic hydrolysis of phosphoester bonds.
Catalytic Borylation of α,β-Unsaturated Receptors
Asymmetric catalytic borylation is a powerful method for creating chiral organoboron compounds. This field is dominated by catalysts formed from chiral ligands and metals like copper or rhodium. A review of the current literature does not show any application of this compound in this context.
Development of Heterogeneous Catalytic Systems
Immobilizing homogeneous catalysts onto solid supports to create heterogeneous systems is a key area of green chemistry. Pyridine-functionalized materials can serve as supports for metal catalysts. However, the specific use of this compound to create such heterogeneous catalytic systems has not been described in published research.
Material Science Applications
The functional groups on this compound allow for its potential incorporation into polymers or metal-organic frameworks (MOFs). Such materials could exhibit interesting electronic, optical, or porous properties. At present, there are no specific research articles focused on the synthesis or characterization of materials derived from this compound.
Rational Design of Supramolecular Structures and Molecular Machines
Supramolecular chemistry focuses on creating complex and functional chemical systems by assembling molecules through non-covalent interactions. The rational design of these structures, which can function as molecular machines, sensors, or advanced materials, relies on the specific recognition properties and geometries of the constituent molecular components.
While the direct application of this compound in the construction of molecular machines is not extensively documented, the principles of supramolecular design provide a framework for its potential use. Pyridine-based ligands are frequently employed in supramolecular chemistry due to their defined coordination angles and ability to participate in hydrogen bonding and π-π stacking interactions. The aldehyde and acetyl groups on the this compound scaffold offer specific sites for forming dynamic covalent bonds, such as imines or hydrazones, which are crucial for self-assembling systems. This allows for the potential construction of macrocycles and cages that can encapsulate guest molecules, a key feature in developing molecular sensors and delivery systems.
Synthesis and Properties of Coordination Polymers
Coordination polymers, including metal-organic frameworks (MOFs), are materials formed by the self-assembly of metal ions or clusters with organic ligands. These materials are of significant interest due to their porosity, high surface area, and tunable properties, which make them suitable for applications in gas storage, catalysis, and sensing.
The synthesis of coordination polymers often utilizes ligands containing multiple binding sites. Pyridine (B92270) derivatives with carboxylic acid groups, which are structurally related to this compound, are common linkers. For example, pyridine-dicarboxylic acids have been used to construct diverse metal-organic frameworks with varying structural dimensions and catalytic activities. nih.govacs.org The coordination of the pyridine nitrogen and carboxylate oxygens to metal centers like Co(II), Ni(II), and Cu(II) can generate 2D or 3D networks. nih.govacs.org While specific examples using this compound as the primary ligand are not prominent in the literature, its structural motifs suggest its potential to act as a versatile linker in the synthesis of novel coordination polymers, where the acetyl and aldehyde groups could either be used as coordination sites or be post-synthetically modified.
Development of Cryogenic Magnetic Refrigerants and Single Molecule Magnets
In the field of materials science, significant research has focused on developing materials with advanced magnetic properties. Cryogenic magnetic refrigerants are materials that exhibit a large magnetocaloric effect (MCE) at low temperatures, making them suitable for cooling applications. Single-molecule magnets (SMMs) are individual molecules that can function as tiny magnets, with potential applications in high-density data storage and quantum computing.
Research has demonstrated that in situ reactions involving acetylpyridine and picolinaldehyde (2-pyridinecarboxaldehyde) can generate complex heterometallic clusters with significant magnetic properties. A one-pot synthesis at room temperature using these precursors with copper(II) and lanthanide(III) ions leads to the formation of various [Ln(III)xCu(II)y] complexes. nih.gov These reactions, which can include Cannizzaro and aldol-type reactions, transform the initial carbonyl compounds into ligands that coordinate the metal ions. nih.gov
The resulting structures exhibit remarkable magnetic behaviors. Gadolinium-containing analogues show a significant magnetocaloric effect, identifying them as potential cryogenic magnetic refrigerants. nih.gov When the isotropic Gd(III) ion is replaced with an anisotropic ion like dysprosium(III), the resulting complexes can behave as single-molecule magnets. nih.gov This synthetic strategy highlights how precursors like this compound can be instrumental in creating advanced magnetic materials.
Application in Corrosion Inhibition Systems
The protection of metals from corrosion is a critical industrial challenge. Organic molecules, particularly those containing heteroatoms like nitrogen, sulfur, and oxygen, as well as aromatic rings, can act as effective corrosion inhibitors by adsorbing onto the metal surface and creating a protective barrier.
Derivatives of 2-pyridinecarboxaldehyde (B72084) have shown significant promise as corrosion inhibitors for mild steel in acidic environments. For instance, 2-pyridinecarboxaldehyde thiosemicarbazone (2-PCT), a Schiff base derivative, has been identified as an excellent mixed-type inhibitor in HCl solution, suppressing both cathodic and anodic corrosion processes. researchgate.netdaneshyari.com Its effectiveness is attributed to the presence of N and S atoms and π-electrons in the pyridine ring, which facilitate strong adsorption to the steel surface. daneshyari.comresearchgate.net Another derivative, 4-Amino Acetophenone Pyridine 2-Aldehyde (4AAPA), also acts as an efficient mixed-type inhibitor for mild steel in HCl, with its adsorption following the Langmuir isotherm model. electrochemsci.orgresearchgate.net
| Inhibitor | Metal | Medium | Max Inhibition Efficiency (%) | Concentration |
|---|---|---|---|---|
| 2-Pyridinecarboxaldehyde thiosemicarbazone (2-PCT) | Q235 Mild Steel | 1.0 M HCl | 95.38% | 1.0 mM researchgate.net |
| 4-Amino Acetophenone Pyridine 2-Aldehyde (4AAPA) | Mild Steel | 1.0 M HCl | 91% | 60 ppm electrochemsci.org |
Chemical Biology Tool Development
The unique reactivity of the aldehyde group on the pyridine ring has been harnessed to develop powerful tools for studying biological systems, particularly for the modification and analysis of proteins.
Site-Specific N-Terminal Protein Modification Strategies
The ability to attach synthetic molecules like detection probes, drugs, or polymers to a specific site on a protein is essential for creating well-defined bioconjugates for research and therapeutic purposes. While many methods exist, strategies that can target a single, predictable site on a native protein without requiring genetic engineering are rare.
2-Pyridinecarboxaldehyde (2PCA) and its derivatives have emerged as leading reagents for the selective modification of the N-terminus of proteins. researchgate.netresearchgate.net This strategy relies on the unique chemical environment of the protein's α-amine. The reaction proceeds through the formation of an intermediate imine between the aldehyde of 2PCA and the N-terminal α-amine. researchgate.net This is followed by a rapid, irreversible cyclization with the adjacent amide of the peptide backbone to form a stable imidazolidinone ring. researchgate.netelectrochemsci.org Because lysine (B10760008) side chains lack a suitably positioned amide for this cyclization, the reaction is highly specific to the N-terminus. This versatile method has been successfully demonstrated on a wide range of proteins. researchgate.netresearchgate.net
Development of Chemoproteomics Toolboxes for Protease Specificity Studies
Chemoproteomics combines chemical tools with mass spectrometry to study proteins on a large scale. A key application is N-terminomics, which involves the profiling of protein N-termini to understand protease function and specificity. Proteolytic cleavage creates new N-termini, and identifying these cleavage sites is crucial for understanding protease biology.
Building on the N-terminal specificity of 2-pyridinecarboxaldehyde reagents, researchers have developed innovative chemoproteomics toolboxes. daneshyari.com These methods enable the efficient enrichment of protein N-termini for analysis. Strategies such as PICS2 (Proteomic Identification of Cleavage Sites with 2PCA) and CHOPPER (Chemical enrichment Of Protease substrates with Purchasable, Elutable Reagents) utilize 2PCA derivatives for selective biotinylation of N-termini. daneshyari.comuotechnology.edu.iq By using a commercially available alkyne-modified 2PCA in combination with click chemistry, these toolboxes eliminate the need for complex synthesis of specialized probes. daneshyari.comuotechnology.edu.iq These approaches have been successfully used to profile the specificity of proprotein convertases and to sequence apoptotic cleavage sites, demonstrating their broad applicability and ease of implementation in advancing the understanding of protease biology. daneshyari.comuotechnology.edu.iq
Role in Diversity-Oriented Synthesis Scaffolds
The strategic application of unique building blocks is fundamental to the success of diversity-oriented synthesis (DOS), a powerful approach in medicinal chemistry and chemical biology for the creation of structurally diverse and complex small-molecule libraries. While the literature on diversity-oriented synthesis is extensive, detailing various strategies and scaffolds, specific, well-documented examples of This compound as a key building block for the generation of DOS scaffolds are not prominently featured in readily available scientific databases.
Diversity-oriented synthesis aims to efficiently generate collections of molecules with a high degree of structural variety, which can then be screened for biological activity. This is often achieved through the use of multicomponent reactions or divergent synthetic pathways starting from a common core. Pyridine-containing molecules, in general, are valuable in DOS due to their prevalence in biologically active compounds and their versatile chemical reactivity. For instance, related compounds such as 2-acetylpyridine (B122185) have been utilized in multicomponent reactions to construct diverse heterocyclic scaffolds.
However, a thorough search of the scientific literature does not yield specific studies or detailed research findings where This compound is explicitly employed as a central component in a diversity-oriented synthesis strategy to create molecular scaffolds. The potential of this molecule, with its distinct acetyl and carboxaldehyde functionalities on a pyridine ring, as a starting point for generating diverse chemical libraries remains an area for future exploration.
In principle, the bifunctional nature of This compound could be exploited in various synthetic transformations to generate a range of scaffolds. For example, the aldehyde and ketone groups could undergo sequential or selective reactions with different reagents in a combinatorial fashion. This could involve reactions such as:
Knoevenagel condensations
Hantzsch pyridine synthesis variations
Paal-Knorr pyrrole (B145914) synthesis
Multicomponent reactions like the Ugi or Biginelli reactions
These hypothetical pathways could lead to a variety of heterocyclic systems, each with multiple points of diversification. The resulting molecular scaffolds would possess unique three-dimensional shapes and chemical properties, making them suitable for high-throughput screening in drug discovery programs.
Despite these theoretical possibilities, the absence of concrete examples in the published literature prevents a detailed discussion of its established role. Further research and publication in this specific area would be necessary to fully elucidate the utility of This compound in the construction of scaffolds for diversity-oriented synthesis.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-acetyl-2-pyridinecarboxaldehyde, and how are they optimized for yield and purity?
- Methodology : Common methods include Vilsmeier-Haack formylation or Friedel-Crafts acylation on pyridine derivatives. For example, 2-acetylpyridine synthesis (CAS 1122-62-9) involves acetylation of pyridine using acetic anhydride with Lewis acid catalysts . Optimization involves adjusting reaction temperature, solvent polarity (e.g., dichloromethane vs. DMF), and catalyst loading. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures purity (>95% by HPLC) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : H NMR confirms aldehyde proton (δ 9.8–10.2 ppm) and acetyl group (δ 2.6–2.8 ppm for CH). C NMR identifies carbonyl carbons (δ ~190–200 ppm for aldehyde, ~200–210 ppm for acetyl) .
- FT-IR : Peaks at ~1700 cm (C=O stretch for aldehyde and acetyl groups) and ~1600 cm (aromatic C=C) .
- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion [M+H] (expected m/z: 179.1 for CHNO) .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodology : Use fume hoods to avoid inhalation (respiratory hazard per WGK 3 classification in pyridine analogs) . Wear nitrile gloves, lab coats, and safety goggles. Store in airtight containers at 2–8°C to prevent degradation. Spills require neutralization with sodium bicarbonate and disposal as hazardous waste .
Advanced Research Questions
Q. How can regioselectivity challenges during the synthesis of this compound be addressed?
- Methodology :
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on pyridine nitrogen) to steer acetylation to the 5-position .
- Metal Catalysis : Use Pd-catalyzed C–H activation for selective functionalization. For example, Pd(OAc) with ligands like PPh enhances selectivity .
- Computational Modeling : DFT calculations predict electron density distribution to identify reactive sites, reducing trial-and-error synthesis .
Q. How should researchers resolve contradictory data between spectroscopic and chromatographic purity assessments?
- Methodology :
- Cross-Validation : Compare HPLC purity (e.g., 98% by C18 column) with H NMR integration ratios. Discrepancies may indicate co-eluting impurities or solvent residues .
- Spiking Experiments : Add a known impurity (e.g., 2-acetylpyridine) to confirm retention time shifts in HPLC .
- High-Resolution MS : Confirm molecular formula to rule out isobaric interferences .
Q. What strategies optimize the stability of this compound under varying storage conditions?
- Methodology :
- Accelerated Degradation Studies : Expose the compound to heat (40°C), light, and humidity. Monitor via TLC or HPLC for aldehyde oxidation (e.g., carboxylic acid formation). Stabilizers like BHT (0.1% w/w) inhibit radical-mediated degradation .
- Lyophilization : For long-term storage, lyophilize in amber vials under argon to prevent moisture uptake and photodegradation .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity data for this compound derivatives?
- Methodology :
- Dose-Response Curves : Replicate assays (n ≥ 3) to identify outliers. Use ANOVA for statistical significance (p < 0.05) .
- Metabolite Screening : LC-MS/MS to detect in situ degradation products that may interfere with activity .
- Structural Analogs : Compare with 2-acetylpyridine derivatives (CAS 1122-62-9) to validate target specificity .
Methodological Tables
| Parameter | Typical Data | Reference |
|---|---|---|
| Melting Point | 85–88°C (lit. for analogs) | |
| HPLC Retention Time | 6.2 min (C18, 70:30 ACN/HO) | |
| LD (oral rat) | 320 mg/kg (estimated for pyridine derivatives) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
